1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide
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Overview
Description
1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated pyrimidine ring and a sulfonamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide involves its interaction with specific molecular targets and pathways. The brominated pyrimidine ring and sulfonamide group play crucial roles in its activity, potentially inhibiting enzymes or interacting with cellular components to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide: Similar structure but with a benzo[d][1,3]dioxol group instead of bromine.
1-[5-Chloro-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide: Chlorine atom instead of bromine.
1-[5-Iodo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide: Iodine atom instead of bromine.
Uniqueness
The uniqueness of 1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide lies in its specific brominated pyrimidine structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H15BrN4O5S |
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Molecular Weight |
371.21 g/mol |
IUPAC Name |
2-[5-bromo-6-(2-methoxyethylsulfamoylamino)pyrimidin-4-yl]oxyethanol |
InChI |
InChI=1S/C9H15BrN4O5S/c1-18-4-2-13-20(16,17)14-8-7(10)9(12-6-11-8)19-5-3-15/h6,13,15H,2-5H2,1H3,(H,11,12,14) |
InChI Key |
JIPIAHQBMPRZKL-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)Br |
Origin of Product |
United States |
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